molecular formula C19H20FN3O2 B5771385 N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide

N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide

カタログ番号 B5771385
分子量: 341.4 g/mol
InChIキー: KGSJFWIWNZGRJS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the signaling pathway of B cells, which are important components of the immune system. Inhibiting BTK with TAK-659 has potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

作用機序

BTK is a cytoplasmic tyrosine kinase that plays a crucial role in B cell receptor signaling. Upon activation of the B cell receptor, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to B cell activation and proliferation. Inhibiting BTK with N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide blocks this signaling pathway, leading to reduced B cell activation and proliferation. N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been shown to be a selective and potent inhibitor of BTK, with minimal off-target effects.
Biochemical and physiological effects:
In preclinical studies, N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been shown to reduce tumor growth and improve survival rates in various types of lymphomas and leukemias. In autoimmune disorders, N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been shown to reduce disease activity and improve clinical outcomes, including joint swelling and pain, in preclinical models and clinical trials. N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has also been shown to reduce the production of pro-inflammatory cytokines, which contribute to the pathogenesis of autoimmune disorders.

実験室実験の利点と制限

N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its ability to penetrate cell membranes and inhibit intracellular BTK signaling. However, N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide also has limitations, including its relatively short half-life and potential for off-target effects at higher doses. Careful dose optimization and monitoring of off-target effects are necessary to ensure the validity of experimental results.

将来の方向性

For N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide research include further optimization of the synthesis method to improve yields and purity, as well as the development of more potent and selective BTK inhibitors. In addition, N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide may have potential applications in other diseases, such as multiple sclerosis and allergic disorders, which also involve B cell activation and proliferation. Further preclinical and clinical studies are needed to explore the efficacy and safety of N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide in these diseases.

合成法

The synthesis of N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide involves several steps, starting with the reaction of 2-fluoroaniline with 4-bromoacetophenone to form 4-(2-fluorophenyl)-1-phenylpiperazine. This intermediate is then reacted with 4-aminobenzoyl chloride to form the final product, N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide. The synthesis has been optimized to produce high yields and purity of the final product.

科学的研究の応用

N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been extensively studied in preclinical models and clinical trials for its potential therapeutic applications. In cancer, BTK is overexpressed in certain types of lymphomas and leukemias, and inhibiting BTK with N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has shown promising results in reducing tumor growth and improving survival rates. In autoimmune disorders, BTK plays a role in the activation of B cells, which contribute to the pathogenesis of diseases such as rheumatoid arthritis and lupus. Inhibiting BTK with N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has shown efficacy in reducing disease activity and improving clinical outcomes in preclinical models and clinical trials.

特性

IUPAC Name

N-[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-14(24)21-16-8-6-15(7-9-16)19(25)23-12-10-22(11-13-23)18-5-3-2-4-17(18)20/h2-9H,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSJFWIWNZGRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。